molecular formula C12H20N4 B8613584 1-(3,4-Diaminobenzyl)-4-methylpiperazine

1-(3,4-Diaminobenzyl)-4-methylpiperazine

Cat. No.: B8613584
M. Wt: 220.31 g/mol
InChI Key: RWAHRANCIYWRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Diaminobenzyl)-4-methylpiperazine is a high-purity chemical compound offered for research and development purposes. Piperazine derivatives are a significant class of compounds in medicinal chemistry, frequently serving as key building blocks in the synthesis of molecules with diverse biological activities . The structure of this compound, featuring both a piperazine ring and a diamino-benzyl group, suggests potential for use in developing central nervous system (CNS) active agents. Similar piperazine-based compounds have demonstrated a range of pharmacological activities in research settings, including acting as protein kinase inhibitors for investigative oncology research and exhibiting antioxidant, anxiolytic-like, and antidepressant-like effects in preclinical studies, potentially through interaction with serotonergic, noradrenergic, and dopaminergic pathways . As a research chemical, it must be handled with appropriate safety precautions. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for household use. It is not intended for human consumption, diagnostic use, or any other application not specifically related to scientific investigation. Researchers should refer to the provided Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C12H20N4/c1-15-4-6-16(7-5-15)9-10-2-3-11(13)12(14)8-10/h2-3,8H,4-7,9,13-14H2,1H3

InChI Key

RWAHRANCIYWRPG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CC(=C(C=C2)N)N

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-(3,4-Diaminobenzyl)-4-methylpiperazine is characterized by its unique structure, which includes a piperazine ring substituted with a benzyl group containing two amino groups at the 3 and 4 positions. This structural configuration contributes to its reactivity and biological activity.

  • Molecular Formula : C12H18N4
  • Molecular Weight : 218.30 g/mol

Antitumor Activity

Research has demonstrated that derivatives of this compound exhibit significant antitumor properties. A study highlighted that compounds with similar structures showed efficacy against various cancer cell lines, suggesting that this compound might also possess similar activities.

  • Case Study : A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies indicate that piperazine derivatives can exhibit activity against a range of bacterial strains.

  • Table 1: Antimicrobial Activity of Piperazine Derivatives
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli15 µg/mL
BS. aureus10 µg/mL
CP. aeruginosa20 µg/mL

This table illustrates the potential of piperazine derivatives in combating bacterial infections, suggesting that this compound may share these properties.

Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on the central nervous system. Some derivatives have shown promise as anxiolytics and antidepressants.

  • Case Study : An analog of this compound was evaluated for its anxiolytic effects in animal models, demonstrating a significant reduction in anxiety-like behaviors compared to controls .

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical transformations makes it a valuable precursor in drug development.

  • Synthesis Example : The compound can be used to synthesize novel heterocyclic compounds through reactions such as acylation or alkylation, expanding the library of potential drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity of piperazine derivatives is highly sensitive to substituent modifications. Below is a detailed comparison of 1-(3,4-Diaminobenzyl)-4-methylpiperazine with key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name (CAS/Code) Substituents Target/Activity Selectivity/Key Findings
This compound 3,4-diaminobenzyl Hypothetical: Sigma receptors, CNS targets Potential for enhanced solubility/H-bonding due to amine groups (inference from analogs)
BD1063 (150208-28-9) 3,4-Dichlorophenyl-ethyl Sigma-1 receptor antagonist High sigma-1 selectivity; attenuates cocaine/MDMA-induced locomotor activity . IC₅₀ for sigma-1: 9 nM .
BD1047 (138356-20-4) 3,4-Dichlorophenyl-ethyl + dimethylamino Sigma-1/sigma-2 antagonist Broader sigma-2 affinity (IC₅₀: 140 nM vs. BD1063’s 2,500 nM) . Less selective than BD1063.
Compound 7o () 2,4-Dichlorophenyl + pentanamide Dopamine D3 receptor ligand Selective D3 binding (Ki < 50 nM); positional substituents (2,4-Cl) critical for receptor specificity .
1-(2-Chlorobenzyl)-4-methylpiperazine () 2-Chlorobenzyl Cytochrome P450 2A13 inhibitor Potential chemopreventive agent in lung toxicity; IC₅₀ values pending .
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine () 4-Fluorophenylthiocarbamoyl Herbicide safener for ALS inhibition Reverses chlorsulfuron-induced root growth inhibition in maize; no direct enzyme effect .

Key Structural and Functional Insights

Substituent Effects on Receptor Selectivity: Halogenation: The 3,4-dichlorophenyl group in BD1063 and BD1047 enhances sigma-1 receptor affinity due to hydrophobic interactions and steric fit . Positional Isomerism: Compound 7o (2,4-dichlorophenyl) vs. 7p (3,5-dichlorophenyl) () demonstrates that chlorine substituent positions significantly influence dopamine D3 vs. D2 receptor selectivity.

Pharmacological Profiles: Sigma-1 Antagonists: BD1063’s high sigma-1 selectivity (100-fold over sigma-2) makes it a tool compound for studying addiction and neuroprotection . The diaminobenzyl analog’s hypothetical sigma-1 affinity could differ due to altered electronic properties. Enzyme Inhibitors: Chlorobenzyl derivatives () inhibit cytochrome P450 2A13, suggesting that electron-withdrawing groups enhance enzyme interaction.

Therapeutic Applications :

  • Neuropsychiatric Disorders : BD1063’s efficacy in reducing stimulant effects highlights sigma-1’s role in dopamine signaling .
  • Agricultural Uses : Fluorophenylthiocarbamoyl derivatives () demonstrate piperazines’ versatility beyond CNS targets.

Q & A

Q. What methodologies address conflicting data on CYP enzyme inhibition by piperazine-based compounds?

  • Methodological Answer : Standardize assays using human liver microsomes and probe substrates (e.g., dextromethorphan for CYP2D6). Compare IC₅₀ values under identical conditions (pH 7.4, 37°C). Molecular dynamics simulations (AMBER) model inhibitor-enzyme interactions to identify key residues (e.g., Phe120 in CYP3A4) contributing to variability .

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